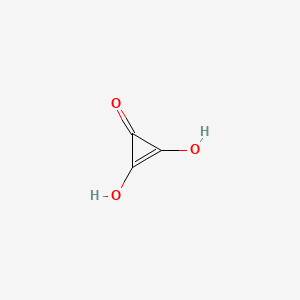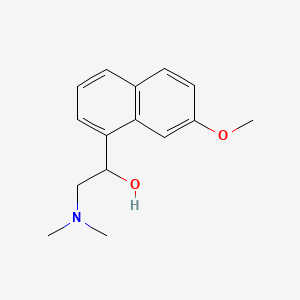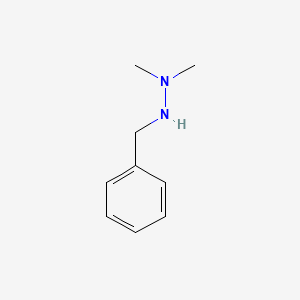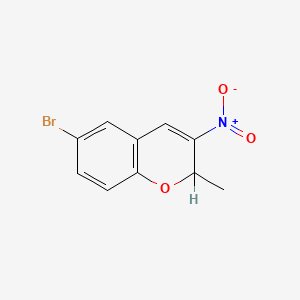
1,2-Dihydroxycyclopropene-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydroxycyclopropene-3-one is a unique organic compound with the molecular formula C3H2O3 and a molecular weight of 86.05 g/mol . It is also known by other names such as deltic acid and 3-oxocyclopropene-1,2-diol . This compound is characterized by its cyclopropene ring structure with two hydroxyl groups and a ketone group, making it an interesting subject for chemical research and applications.
Preparation Methods
1,2-Dihydroxycyclopropene-3-one can be synthesized through various methods. One common synthetic route involves the reaction of dihydroxyacetylene with squaric acid . The reaction conditions typically include the use of a solvent such as tetrahydrofuran and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2-Dihydroxycyclopropene-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
1,2-Dihydroxycyclopropene-3-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable synthon for the construction of carbocycles and heterocycles. Its unique structure makes it a useful building block in organic synthesis.
Biology: The compound’s reactivity and functional groups make it a candidate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various therapeutic areas.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1,2-dihydroxycyclopropene-3-one involves its interaction with molecular targets through its hydroxyl and ketone groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to participate in enzyme-catalyzed reactions, where it can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions.
Comparison with Similar Compounds
1,2-Dihydroxycyclopropene-3-one can be compared with other similar compounds such as squaric acid and dihydroxyacetylene . While all these compounds contain cyclopropene or cyclopropane rings, this compound is unique due to its combination of hydroxyl and ketone groups. This combination imparts distinct reactivity and chemical properties, making it a versatile compound in various applications.
Similar Compounds
- Squaric acid
- Dihydroxyacetylene
- 2,3-dihydroxy-2-cyclopropen-1-one
Properties
CAS No. |
54826-91-4 |
|---|---|
Molecular Formula |
C3H2O3 |
Molecular Weight |
86.05 g/mol |
IUPAC Name |
2,3-dihydroxycycloprop-2-en-1-one |
InChI |
InChI=1S/C3H2O3/c4-1-2(5)3(1)6/h4-5H |
InChI Key |
SPXGBDTUWODGLI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)



![4-[Amino(phenyl)methyl]-2-methylaniline](/img/structure/B13942738.png)


![Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate](/img/structure/B13942757.png)


![Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate](/img/structure/B13942779.png)

